molecular formula C14H8N4 B14474700 3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile CAS No. 66216-99-7

3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile

Cat. No.: B14474700
CAS No.: 66216-99-7
M. Wt: 232.24 g/mol
InChI Key: OCMJESVDFZAWOQ-UHFFFAOYSA-N
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Description

3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene core with four cyano groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile typically involves the reaction of naphthalene derivatives with tetracyanoethylene. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing structures. This reactivity makes it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetracyanoethylene: A compound with a similar tetracyano structure but without the naphthalene core.

    1,2,3,4-Tetracyanobenzene: Another compound with multiple cyano groups attached to a benzene ring.

Uniqueness

3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile is unique due to its naphthalene core, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications where the naphthalene structure is advantageous, such as in the synthesis of polycyclic aromatic compounds and advanced materials.

Properties

CAS No.

66216-99-7

Molecular Formula

C14H8N4

Molecular Weight

232.24 g/mol

IUPAC Name

3,8a-dihydronaphthalene-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C14H8N4/c15-7-13(8-16)6-5-11-3-1-2-4-12(11)14(13,9-17)10-18/h1-5,12H,6H2

InChI Key

OCMJESVDFZAWOQ-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=CC2C(C1(C#N)C#N)(C#N)C#N

Origin of Product

United States

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